2-Methyl-d-tryptophan
Overview
Description
2-Methyl-d-tryptophan is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Methyl-D-Tryptophan (2-MDT) is the enzyme indoleamine 2,3-dioxygenase (IDO1) . IDO1 is a rate-limiting enzyme in the tryptophan catabolism pathway, known as the kynurenine pathway . It plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in immune reactions .
Mode of Action
2-MDT acts as an inhibitor of IDO1 . By inhibiting IDO1, 2-MDT prevents the breakdown of tryptophan into kynurenine, a process that normally exerts an immunosuppressive effect . This inhibition disrupts the normal immunosuppressive environment created by IDO1, thereby enhancing the immune response against cancer cells .
Biochemical Pathways
The kynurenine pathway is the primary biochemical pathway affected by 2-MDT . Under normal conditions, IDO1 catalyzes the conversion of tryptophan into kynurenine. The inhibition of ido1 by 2-mdt prevents this conversion, leading to an accumulation of tryptophan and a decrease in kynurenine . This shift in tryptophan metabolism can have various downstream effects, including the enhancement of T-cell responses and the disruption of cancer cell proliferation .
Pharmacokinetics
2-MDT exhibits favorable pharmacokinetic properties. It is stable in plasma and shows low protein binding . It also has a very high oral bioavailability and a long elimination half-life . These properties make 2-MDT a promising candidate for oral administration in cancer immunotherapy .
Result of Action
The primary result of 2-MDT’s action is the enhancement of the immune response against cancer cells. By inhibiting IDO1 and disrupting tryptophan metabolism, 2-MDT prevents the creation of an immunosuppressive environment that allows cancer cells to evade the immune system . This can lead to increased T-cell responses against cancer cells, potentially slowing down or halting tumor growth .
Action Environment
The action of 2-MDT can be influenced by various environmental factors. For instance, the presence of certain gut microbiota can affect tryptophan metabolism, potentially influencing the efficacy of 2-MDT . Additionally, the inflammatory state of the body, a condition known as “inflammaging”, can alter the activation of the kynurenine pathway and thus the action of 2-MDT . Understanding these environmental influences is crucial for optimizing the use of 2-MDT in cancer immunotherapy .
Biochemical Analysis
Biochemical Properties
2-Methyl-d-tryptophan participates in several biochemical reactions . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are crucial for tryptophan metabolism . These interactions are key in many biochemical processes, including protein-mediated phase separation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of IDO1, an enzyme that promotes the development of an immunosuppressive microenvironment that can inhibit effective anti-tumor immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Studies have shown that it has a high stability and does not degrade easily. Long-term effects on cellular function observed in in vitro or in vivo studies include changes in the levels of tryptophan metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it has a threshold effect, with certain dosages required to observe significant changes in cellular function. High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors in the kynurenine, 5-hydroxytryptamine, and indole pathways . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140852-06-8 | |
Record name | 2-Methyl-D-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140852068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-D-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BEJ1O74EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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